

4-Bromo-3-chlorophenol molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **4-Bromo-3-chlorophenol**

Cat. No.: **B077146**

[Get Quote](#)

Technical Guide: 4-Bromo-3-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and analytical methodologies related to **4-Bromo-3-chlorophenol**. Additionally, it explores the toxicological and biological significance of this compound, offering valuable insights for its application in research and development.

Core Properties of 4-Bromo-3-chlorophenol

4-Bromo-3-chlorophenol is a halogenated phenol with the chemical formula C_6H_4BrClO .^{[1][2]} ^{[3][4][5][6]} Its molecular structure, characterized by a hydroxyl group, a bromine atom, and a chlorine atom attached to a benzene ring, imparts specific chemical and physical properties that are crucial for its use as a chemical intermediate, particularly in the synthesis of agrochemicals and pharmaceuticals.^[4]

Quantitative Data Summary

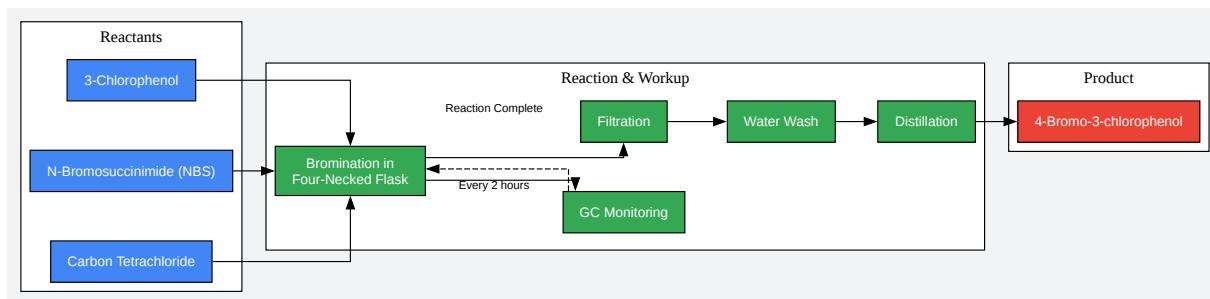
The fundamental physicochemical properties of **4-Bromo-3-chlorophenol** are summarized in the table below for easy reference and comparison.

Property	Value
Molecular Formula	C ₆ H ₄ BrClO
Molecular Weight	207.45 g/mol
CAS Number	13631-21-5
Appearance	White to pale cream or yellow crystalline powder or solid
Melting Point	62.0-69.0 °C
Solubility	Slightly soluble in water
IUPAC Name	4-bromo-3-chlorophenol

Synthesis of 4-Bromo-3-chlorophenol

A common method for the synthesis of **4-Bromo-3-chlorophenol** involves the bromination of 3-chlorophenol. This electrophilic aromatic substitution reaction can be carried out using a brominating agent such as N-Bromosuccinimide (NBS).

Experimental Protocol: Synthesis via Bromination


This protocol outlines a laboratory-scale synthesis of **4-Bromo-3-chlorophenol** from 3-chlorophenol using N-Bromosuccinimide.

Materials:

- 3-chlorophenol
- N-Bromosuccinimide (NBS)
- Carbon tetrachloride (CCl₄)
- Four-necked flask
- Stirring apparatus
- Gas chromatography (GC) equipment for reaction monitoring

Procedure:

- In a four-necked flask, combine 45.7 g (0.466 mol) of 3-chlorophenol with 80 mL of carbon tetrachloride.
- Initiate stirring and gradually add 82.74 g (0.465 mol) of NBS in batches at a controlled temperature.
- Monitor the reaction progress by taking samples every 2 hours for gas chromatography analysis.
- Continue the reaction until the mass fraction of 3-chlorophenol is less than 1%.
- Upon completion, filter the reaction mixture.
- Wash the filtrate with water.
- Separate the organic layer and subject it to distillation to remove the solvent and isolate the product.
- Collect the fraction at 37-38°C/0.0004 MPa to obtain **4-Bromo-3-chlorophenol** with a purity greater than 98% (as determined by GC).

[Click to download full resolution via product page](#)*Synthesis workflow for **4-Bromo-3-chlorophenol**.*

Analytical Methodologies

The identification and quantification of **4-Bromo-3-chlorophenol** are critical for quality control and research purposes. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are commonly employed analytical techniques.

Experimental Protocol: HPLC Analysis

This protocol provides a general guideline for the analysis of **4-Bromo-3-chlorophenol** using reverse-phase HPLC.

Instrumentation and Reagents:

- HPLC system with a UV detector
- C18 reverse-phase column
- Acetonitrile (HPLC grade)
- Water (HPLC grade)
- Phosphoric acid or Formic acid (for mobile phase modification)

Chromatographic Conditions:

- Mobile Phase: A suitable gradient or isocratic mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to improve peak shape.
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: Ambient or controlled (e.g., 30°C).
- Detection: UV detection at an appropriate wavelength (e.g., 280 nm).
- Injection Volume: 10-20 μ L.

Procedure:

- Prepare standard solutions of **4-Bromo-3-chlorophenol** of known concentrations in a suitable solvent (e.g., methanol or acetonitrile).
- Prepare the sample by dissolving a known amount in the same solvent.
- Set up the HPLC system with the specified chromatographic conditions.
- Inject the standard solutions to generate a calibration curve.
- Inject the sample solution.
- Identify the **4-Bromo-3-chlorophenol** peak based on its retention time compared to the standard.
- Quantify the amount of **4-Bromo-3-chlorophenol** in the sample using the calibration curve.

Experimental Protocol: GC-MS Analysis

GC-MS is a powerful technique for the separation, identification, and quantification of volatile and semi-volatile compounds like **4-Bromo-3-chlorophenol**.

Instrumentation and Reagents:

- Gas chromatograph coupled with a mass spectrometer (GC-MS)
- A suitable capillary column (e.g., 5% phenyl-methylpolysiloxane)
- Helium (carrier gas)
- Derivatizing agent (e.g., BSTFA - bis(trimethylsilyl)trifluoroacetamide), if required to improve volatility and thermal stability.

GC-MS Conditions:

- Injector Temperature: 250°C.

- **Oven Temperature Program:** A temperature gradient is typically used, for example, starting at 80°C and ramping up to 280°C.
- **Carrier Gas Flow:** Constant flow, e.g., 1.2 mL/min.
- **Ionization Mode:** Electron Ionization (EI) at 70 eV.
- **Scan Range:** m/z 50-500.

Procedure:

- Prepare standard solutions of **4-Bromo-3-chlorophenol**. If derivatization is necessary, react the standards with the derivatizing agent.
- Prepare the sample, including a derivatization step if used for the standards.
- Inject the prepared standards into the GC-MS to establish retention time and mass spectral data, and to create a calibration curve.
- Inject the prepared sample.
- Identify **4-Bromo-3-chlorophenol** by its retention time and by comparing its mass spectrum to that of the standard or a spectral library.
- Quantify the analyte using the calibration curve.

Biological and Toxicological Profile

Halogenated phenols, including **4-Bromo-3-chlorophenol**, are recognized for their biological activity and potential toxicity.

Antimicrobial Activity

The presence of halogens in phenolic compounds is known to significantly enhance their biological activity. Halogenated phenols often exhibit antibacterial and antifungal properties. This increased activity is attributed to factors such as increased lipophilicity, which can facilitate passage through cell membranes.

Toxicity and Environmental Concerns

4-Bromo-3-chlorophenol is classified as harmful if swallowed or in contact with skin, and it can cause skin and serious eye irritation.^[5] Like other chlorophenols, it is considered an environmental pollutant. These compounds can be persistent in the environment and may have ecotoxicological effects. Some halogenated phenolic compounds have been shown to be toxic to aquatic organisms and may have the potential for bioaccumulation. Furthermore, certain halogenated phenols have been found to act as endocrine disruptors by interfering with hormone metabolism. The toxicity of halophenols is influenced by the nature and position of the halogen substituents, with bromine substitution sometimes leading to greater toxicity than chlorine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 4-Bromo-3-chlorophenol | C6H4BrClO | CID 7018182 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. jcsp.org.pk [jcsp.org.pk]
- To cite this document: BenchChem. [4-Bromo-3-chlorophenol molecular weight and formula]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b077146#4-bromo-3-chlorophenol-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com